3-(2H-tetrazol-5-yl)benzaldehyde
CAS No.: 136689-94-6
Cat. No.: VC21252773
Molecular Formula: C8H6N4O
Molecular Weight: 174.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136689-94-6 |
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Molecular Formula | C8H6N4O |
Molecular Weight | 174.16 g/mol |
IUPAC Name | 3-(2H-tetrazol-5-yl)benzaldehyde |
Standard InChI | InChI=1S/C8H6N4O/c13-5-6-2-1-3-7(4-6)8-9-11-12-10-8/h1-5H,(H,9,10,11,12) |
Standard InChI Key | GWZICMAGCVWLAY-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C2=NNN=N2)C=O |
Canonical SMILES | C1=CC(=CC(=C1)C2=NNN=N2)C=O |
Introduction
Chemical Properties and Structure
Basic Identification and Properties
3-(2H-tetrazol-5-yl)benzaldehyde is a crystalline compound identified by the CAS number 136689-94-6 . The molecular formula is C8H6N4O with a precise molecular weight of 174.162 g/mol . The compound's structure features a benzene ring with an aldehyde group at position 1 and a tetrazole ring at position 3.
Structural Features
The structure comprises three key components:
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A benzene ring as the core structure
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An aldehyde functional group (-CHO) at position 1 of the benzene ring
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A tetrazole ring system attached at position 3 of the benzene ring
The tetrazole moiety exists in the 2H-tautomeric form, where the hydrogen is attached to the N2 position of the tetrazole ring. This tautomeric form affects the compound's chemical reactivity and physical properties .
Physical Properties and Stability
The compound is typically obtained as a solid at room temperature. It should be stored away from moisture to maintain stability . When properly stored at room temperature, it demonstrates good stability. For long-term storage, lower temperatures are recommended, with stability maintained for up to 6 months when stored at -80°C and up to 1 month when stored at -20°C .
Synthesis Methods and Approaches
Tetrazole Formation from Nitriles
A common synthetic route to tetrazole-containing compounds involves the reaction of nitriles with sodium azide in the presence of Lewis acids like zinc chloride . This approach is applicable to various aromatic systems, including those similar to 3-(2H-tetrazol-5-yl)benzaldehyde.
For related compounds, the reaction is typically conducted in a THF/water mixture (4:1 v/v) under reflux conditions for several hours . After cooling to room temperature, the product can be isolated by filtration and purified by washing with deionized water .
Selectivity and Regiocontrol
The synthesis of tetrazole-containing compounds often presents challenges in terms of regioselectivity. In similar systems, the reaction of 2H-azirines with appropriate reagents has been shown to afford tetrazole derivatives in good yields with high regioselectivity . The reaction conditions, including temperature and solvent choice, significantly impact the outcome and selectivity of these transformations .
Applications and Research Significance
Pharmaceutical Applications
Tetrazole-containing compounds, including those structurally related to 3-(2H-tetrazol-5-yl)benzaldehyde, have found extensive applications in pharmaceutical research. The tetrazole moiety often serves as a bioisosteric replacement for carboxylic acid groups, providing improved metabolic stability and bioavailability .
Several FDA-approved drugs incorporate the tetrazole functionality, highlighting its importance in medicinal chemistry . The presence of both tetrazole and aldehyde functionalities in 3-(2H-tetrazol-5-yl)benzaldehyde makes it a valuable building block for the synthesis of more complex drug candidates.
Research Applications
3-(2H-tetrazol-5-yl)benzaldehyde serves as an important intermediate in the synthesis of various biologically active compounds. The aldehyde functionality allows for further modifications through reactions such as reductive amination, aldol condensation, and Wittig reactions, enabling the generation of diverse chemical libraries for biological screening.
Concentration | Volume needed for | ||
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1 mg | 5 mg | 10 mg | |
1 mM | 5.7418 mL | 28.7092 mL | 57.4185 mL |
5 mM | 1.1484 mL | 5.7418 mL | 11.4837 mL |
10 mM | 0.5742 mL | 2.8709 mL | 5.7418 mL |
Table 1: Stock solution preparation guidelines for 3-(2H-tetrazol-5-yl)benzaldehyde
Related Compounds and Comparative Analysis
Tetrazole-Containing Derivatives
Several compounds structurally related to 3-(2H-tetrazol-5-yl)benzaldehyde have been reported in the literature. These include:
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3-(1H-Tetrazol-5-yl)-indoles: These compounds have been synthesized through the reaction of tetrazole-substituted 2H-azirines with arynes, resulting in good yields .
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3-(Tetrazol-5-yl)-2-iminocoumarins: These derivatives have been prepared from 3-cyano-2-iminocoumarins and sodium azide using zinc chloride as a catalyst .
Structure-Activity Relationships
The incorporation of tetrazole moieties into various molecular scaffolds has been shown to significantly impact their biological activities. In the case of 3-(tetrazol-5-yl)-2-iminocoumarins, the presence of electron-donating groups (such as methoxy or ethoxy) on the coumarin core has been associated with higher synthetic yields (>90%) .
The position of substituents and their electronic properties play crucial roles in determining both the chemical reactivity and biological activity of tetrazole-containing compounds. For instance, the presence of a phenolic function or a bromine atom in specific positions has been observed to result in moderate yields during the synthesis of related tetrazole derivatives .
Analytical Methods and Characterization
Spectroscopic Analysis
For the characterization of 3-(2H-tetrazol-5-yl)benzaldehyde and related compounds, various spectroscopic techniques are employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are essential for structural confirmation . For similar tetrazole-containing compounds, bidimensional COSY and NOESY spectra analysis has proven valuable for confirming structural assignments .
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Infrared (IR) Spectroscopy: This technique helps identify characteristic functional groups, including the aldehyde carbonyl and tetrazole ring vibrations.
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Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) provides accurate molecular weight determination and fragmentation patterns, essential for structural validation .
Chromatographic Methods
Thin-layer chromatography (TLC) on silica gel plates is commonly used to monitor reactions involving tetrazole-containing compounds . This technique is particularly valuable for tracking the progress of reactions during the synthesis of 3-(2H-tetrazol-5-yl)benzaldehyde and related derivatives.
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